N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide
Description
N-(6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide is a hybrid molecule combining a tetrahydrocarbazole scaffold linked via an acetamide bridge to a 3-isopropyl-4-oxo-phthalazinone moiety.
Properties
Molecular Formula |
C26H28N4O3 |
|---|---|
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-oxo-3-propan-2-ylphthalazin-1-yl)acetamide |
InChI |
InChI=1S/C26H28N4O3/c1-15(2)30-26(32)19-8-5-4-7-17(19)23(29-30)14-24(31)27-22-10-6-9-18-20-13-16(33-3)11-12-21(20)28-25(18)22/h4-5,7-8,11-13,15,22,28H,6,9-10,14H2,1-3H3,(H,27,31) |
InChI Key |
XJROERXQFQXDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide likely involves multiple steps, including the formation of the carbazole and phthalazinone moieties, followed by their coupling through an acetamide linkage. Typical reaction conditions might include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to minimize costs and maximize efficiency. This might involve the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide could undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could change the compound’s reactivity.
Substitution: Replacement of one functional group with another, which could modify the compound’s biological activity.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would need to be carefully controlled to achieve the desired transformations without degrading the compound.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated analog.
Scientific Research Applications
N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[4-oxo-3-(propan-2-yl)-3,4-dihydrophthalazin-1-yl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to proteins, altering enzyme activity, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues with Phthalazinone Moieties
Table 1: Key Phthalazinone Derivatives
Key Observations :
- Oxadiazole vs. Carbazole Linkers: Compounds 4b–4d () use an oxadiazole-thioacetamide bridge to connect phthalazinone with aryl amines.
- Substituent Effects : The 3-isopropyl group in the target compound may improve metabolic stability compared to 4d’s 4-chlorophenyl group (), which is prone to oxidative dehalogenation .
Carbazole-Containing Analogues
Table 2: Carbazole-Based Compounds
Key Observations :
- The target compound’s phthalazinone moiety distinguishes it from simpler carbazole-acetamide derivatives (). The addition of phthalazinone may confer dual mechanisms of action, such as topoisomerase inhibition alongside intercalation .
- ’s triazinedione-thiazole hybrid highlights the role of heterocyclic diversity in modulating target selectivity. The target compound’s isopropyl-phthalazinone group may offer a unique steric profile for binding pocket accommodation .
Key Observations :
- The target compound’s synthesis likely involves a straightforward amide coupling, contrasting with the multi-step cyclization required for oxadiazole-phthalazinones () .
- Copper-catalyzed "click" chemistry () enables efficient triazole formation but is irrelevant to the target’s carbazole-phthalazinone architecture .
Pharmacological and Physicochemical Comparisons
Table 4: Pharmacokinetic and Bioactivity Profiles
Key Observations :
- The target compound’s higher logP (vs. 4d) suggests improved membrane permeability, critical for CNS-targeting therapies.
- Its hybrid structure may synergize carbazole’s intercalation with phthalazinone’s enzyme inhibition, unlike single-mechanism analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
